![molecular formula C11H13BF2O3 B6343557 4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid; 95% CAS No. 2096331-93-8](/img/structure/B6343557.png)
4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid; 95%
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Description
4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid, or 4-CP-3,5-DFPBA, is a boronic acid that has a wide range of applications in scientific research. It is a white, odorless, crystalline solid that is soluble in organic solvents and has a melting point of 109-111°C. It is widely used in organic synthesis due to its stability and low reactivity, and has been studied extensively in the fields of biochemistry, pharmacology, and materials science.
Scientific Research Applications
Drug Development
This compound has been identified as a potential drug treatment and prognostic marker for Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ). This study provides reliable molecular insight for biomarker validation and potential drug development for the screening, diagnosis, and treatment of BRONJ .
Structural Analysis
4-(Cyclopentyloxy)benzoic acid and similar compounds have been extensively studied for their crystal and molecular structures. These analyses have been conducted using single-crystal X-ray diffractometry, revealing insights into the molecular conformations and packing arrangements influenced by factors like hydrogen bonding and crystal symmetry.
Liquid Crystal Research
Research on benzoic acid derivatives, including compounds structurally similar to 4-(Cyclopentyloxy)benzoic acid, has focused on their behavior in liquid crystalline states. These studies explore the transition points and molecular orientation’s impact on the stability of hydrogen-bonded dimers in liquid-crystalline phases.
Supramolecular Complex Formation
Benzoic acid derivatives, including those related to 4-(Cyclopentyloxy)benzoic acid, have been a subject of interest for forming supramolecular liquid crystalline complexes via intermolecular hydrogen bonding. These studies provide a deeper understanding of the properties of nematic phases in liquid crystals.
Photophysical Properties
The impact of electron-donating or electron-withdrawing groups on the photophysical properties of benzoic acid derivatives, similar to 4-(Cyclopentyloxy)benzoic acid, has been studied. This research is crucial for understanding how chemical modifications can influence properties like luminescence in coordination compounds.
properties
IUPAC Name |
(4-cyclopentyloxy-3,5-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O3/c13-9-5-7(12(15)16)6-10(14)11(9)17-8-3-1-2-4-8/h5-6,8,15-16H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJFMJQOJXZCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC2CCCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid |
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